molecular formula C14H8N2O4 B1295009 N-(4-nitrophenyl)phthalimide CAS No. 31604-39-4

N-(4-nitrophenyl)phthalimide

Cat. No.: B1295009
CAS No.: 31604-39-4
M. Wt: 268.22 g/mol
InChI Key: PHBJJKVNDZUAGC-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)phthalimide is an organic compound that belongs to the class of phthalimides. It is characterized by the presence of a nitro group attached to the para position of the phenyl ring, which is further connected to the phthalimide moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-nitrophenyl)phthalimide can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with 4-nitroaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The scalability of the process makes it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: N-(4-nitrophenyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-nitrophenyl)phthalimide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-phenylphthalimide
  • N-(2-nitrophenyl)phthalimide
  • N-(3-nitrophenyl)phthalimide
  • N-(4-bromophenyl)phthalimide
  • N-(4-amidaphenyl)phthalimide
  • N-(4-methylthiophenyl)phthalimide
  • N-(4-chlorophenyl)phthalimide

Comparison: N-(4-nitrophenyl)phthalimide is unique due to the presence of the nitro group at the para position, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits enhanced hypolipidemic and anti-inflammatory properties, making it a promising candidate for therapeutic applications .

Biological Activity

N-(4-nitrophenyl)phthalimide is a derivative of phthalimide that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, focusing on its antiproliferative effects, enzyme inhibition properties, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group attached to the phthalimide core structure. The chemical formula is C13H9N2O3C_{13}H_{9}N_{2}O_{3}, with a molecular weight of approximately 241.22 g/mol. The presence of the nitro group significantly influences its biological activity, affecting both solubility and reactivity.

Overview of Studies

Numerous studies have evaluated the antiproliferative effects of phthalimide derivatives, including this compound. A notable study investigated the antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). The results indicated that certain phthalimide derivatives exhibited significant cytotoxicity, with some compounds selectively inhibiting cancer cell proliferation while sparing normal fibroblast cells (3T3) .

Results Summary

CompoundCell Line% InhibitionSelectivity (3T3)
E1HeLa40%Yes
E11HeLa40%Yes
C7HeLa36.33%Yes
C8HeLa40.21%Yes
H14T150.43%Low

The study found that this compound derivatives showed varying degrees of efficacy against these cancer cell lines, with some demonstrating selective inhibition patterns .

α-Glucosidase Inhibition

Research has shown that this compound derivatives can act as inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. One study synthesized a series of phthalimide derivatives and tested their inhibitory activities against α-glucosidase . The findings revealed that while some derivatives were inactive, modifications such as methyl substitution significantly enhanced their inhibitory potency.

Results Summary

CompoundIC50 (µM)Activity
11l (methyl-substituted)90Potent
N-(2,4-dinitrophenyl)>100Inactive

The results suggest that structural modifications can lead to increased biological activity, indicating a potential pathway for drug development targeting glucose metabolism .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanisms by which this compound derivatives exert their biological effects. These studies focus on interactions with key enzymes such as DNA methyltransferase (DNMT1), which plays a crucial role in gene regulation and cancer progression. The docking results indicated strong non-covalent interactions between the phthalimide derivatives and the active site residues of DNMT1, suggesting that these compounds may inhibit DNA methylation processes .

Case Study: Anticancer Effects

A detailed investigation into the anticancer effects of this compound was performed using in vitro assays on HeLa and HepG2 cell lines. The study reported significant reductions in cell viability following treatment with various concentrations of this compound derivatives, with selectivity observed towards cancer cells over normal cells .

Properties

IUPAC Name

2-(4-nitrophenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13-11-3-1-2-4-12(11)14(18)15(13)9-5-7-10(8-6-9)16(19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJJKVNDZUAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185494
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31604-39-4
Record name 2-(4-Nitrophenyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31604-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031604394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 31604-39-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406342
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(4-NITROPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJN47DN89K
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any analytical methods mentioned in the research used to study the formation of N-(4-nitrophenyl)phthalimide?

A2: While specific analytical techniques aren't detailed in the abstract, the research mentions observing the reaction kinetics via pseudo-first-order rate constants (k(obs)). [] This suggests the use of techniques like UV-Vis spectrophotometry, which can monitor the change in absorbance over time as N-(4'-nitrophenyl)phthalamic acid converts to this compound.

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